molecular formula C22H34O4 B8196656 2,5-Bis(heptyloxy)terephthalaldehyde

2,5-Bis(heptyloxy)terephthalaldehyde

Cat. No. B8196656
M. Wt: 362.5 g/mol
InChI Key: ASYHPQABVPFLJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Bis(heptyloxy)terephthalaldehyde is a useful research compound. Its molecular formula is C22H34O4 and its molecular weight is 362.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Bis(heptyloxy)terephthalaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Bis(heptyloxy)terephthalaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Organic Luminescent Diodes : The compound is used in the synthesis of photoluminescent oligomers through crossed aldol condensation with acetone. These oligomers exhibit promising properties for applications in organic luminescent diodes (González et al., 2007).

  • Antioxidant Activities : Novel thio/carbohydrazones and bis-isatin derivatives derived from terephthalaldehyde, including compound 2, have demonstrated significant antioxidant activities, suggesting potential in pharmacology and biochemistry (Muğlu et al., 2020).

  • Liquid Crystals : New compounds synthesized from 2,5-Bis(heptyloxy)terephthalaldehyde have shown promising properties for enantiotropically nematic liquid crystals, with certain derivatives forming smectic A phases, indicating potential for advanced material science applications (Huh et al., 1999).

  • Chiral Sanidic Polyesters : Polymers synthesized from derivatives of 2,5-Bis(heptyloxy)terephthalaldehyde exhibit unique properties, making them suitable for specialized material applications, particularly in the creation of layered structures (Kricheldorf & Wulff, 1998).

  • Catalysis and Polymerization : The compound is used in the ultrasound-promoted, catalyst-free synthesis of specific benzoxazinone derivatives, indicating its utility in facilitating certain organic reactions (Azarifar & Sheikh, 2012).

  • Oil Industry Applications : Derivatives of terephthalaldehyde have been used to create amphiphilic gemini ionic liquids for demulsifying Arabian heavy crude oil, showcasing its potential in petroleum and environmental science (Abdullah & Al‐Lohedan, 2020).

  • Material Science : The compound contributes to the synthesis of new flexible bis-(pyridyl) complexes with potential applications across various fields due to their molecular properties (Zhu et al., 2007).

properties

IUPAC Name

2,5-diheptoxyterephthalaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O4/c1-3-5-7-9-11-13-25-21-15-20(18-24)22(16-19(21)17-23)26-14-12-10-8-6-4-2/h15-18H,3-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYHPQABVPFLJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC(=C(C=C1C=O)OCCCCCCC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Bis(heptyloxy)terephthalaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.